Didecyl phthalate

Description

Properties

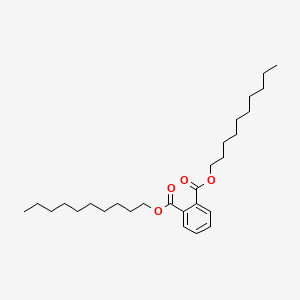

IUPAC Name |

didecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-31-27(29)25-21-17-18-22-26(25)28(30)32-24-20-16-14-12-10-8-6-4-2/h17-18,21-22H,3-16,19-20,23-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIBJVOPLXHHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026512 | |

| Record name | Didecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light colored liquid; [Hawley] Clear, very faintly yellow viscous liquid; [MSDSonline] | |

| Record name | Didecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4809 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 261 °C at 5 mmHg | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

450 °F (CLOSED CUP) | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SOL IN HYDROCARBONS, In water, 2.20X10-4 mg/L at 25 °C | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9675 at 20 °C/20 °C | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | Didecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4809 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-colored liquid, Viscous liquid, COLORLESS | |

CAS No. |

84-77-5 | |

| Record name | Didecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDECYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-didecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI5FBN947Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2.5 °C | |

| Record name | DIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5248 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

physicochemical properties of didecyl phthalate for environmental modeling

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of didecyl phthalate (DDP), a high production volume chemical primarily used as a plasticizer in vinyl resins.[1] Understanding these properties is crucial for accurately modeling its environmental fate and transport. This document is intended for researchers, scientists, and environmental professionals engaged in risk assessment and environmental modeling of organic contaminants.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential inputs for a wide range of environmental models used to predict the distribution and persistence of chemicals in the environment.

| Property | Value | Unit | Reference |

| Molecular Formula | C₂₈H₄₆O₄ | - | [1] |

| Molecular Weight | 446.67 | g/mol | [2] |

| CAS Number | 84-77-5 | - | [1] |

| Appearance | Colorless to light yellow, viscous liquid | - | [3][4] |

| Melting Point | 4 | °C | [3][5] |

| Boiling Point | 261 @ 5 mmHg | °C | [1][6] |

| Density | 0.9675 @ 20°C | g/cm³ | [1][6] |

| Vapor Pressure | 7.89 x 10⁻⁹ | mm Hg @ 25°C | [6][7] |

| Water Solubility | 0.33 | mg/L @ 24°C | [3][5][6] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 11.2 | - | [6] |

| Henry's Law Constant | 2.81 x 10⁻⁵ | atm·m³/mol @ 25°C (estimated) | [1][6] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 2.0 x 10⁶ (estimated) | L/kg | [1] |

Environmental Fate and Transport

This compound's physicochemical properties indicate that it will behave in specific ways upon release into the environment. Its very low vapor pressure suggests it will exist predominantly in the particulate phase in the atmosphere and be subject to wet and dry deposition.[1] The high estimated Koc value indicates that DDP is expected to be immobile in soil, with a strong tendency to adsorb to soil and sediment particles.[1]

While its low water solubility limits its concentration in the aqueous phase, DDP can be introduced into aquatic environments.[2][3] In water, it is expected to adsorb to suspended solids and sediment.[1] Volatilization from water surfaces can occur, but this process is likely attenuated by its strong adsorption to particulate matter.[1]

Biodegradation is a significant degradation pathway for this compound in both soil and water.[1] Studies have shown that it can be degraded by microorganisms.[8] Hydrolysis and photolysis are considered minor degradation pathways under typical environmental conditions.[1][9][10]

Experimental Protocols

The determination of the physicochemical properties of hydrophobic organic compounds like this compound requires standardized and precise experimental methodologies. The following are summaries of widely accepted protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), which are suitable for generating the data presented in this guide.

Water Solubility (OECD 105)

The water solubility of compounds with low solubility, such as this compound, is typically determined using the Column Elution Method or the Flask Method .

-

Principle: A saturated solution of the test substance in water is prepared and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.

-

Column Elution Method: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, indicating saturation.

-

Flask Method: An excess amount of the test substance is added to water in a flask and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is then centrifuged or filtered to remove undissolved particles, and the concentration in the aqueous phase is measured.

-

Analysis: The concentration of the substance in the water samples is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Octanol-Water Partition Coefficient (Kow) (OECD 107, 117, 123)

The octanol-water partition coefficient is a key parameter for assessing the lipophilicity of a substance and its potential for bioaccumulation. For highly hydrophobic compounds like this compound (with a high Log Kow), the Slow-Stirring Method (OECD 123) is often preferred over the traditional Shake-Flask Method (OECD 107) to avoid the formation of micro-emulsions. The HPLC Method (OECD 117) provides an estimation of Kow based on retention time.

-

Slow-Stirring Method (OECD 123):

-

Principle: n-Octanol and water are pre-saturated with each other. The test substance is dissolved in n-octanol, and this solution is gently stirred with a volume of water at a constant temperature until equilibrium is reached.

-

Procedure: The two phases are separated by centrifugation. The concentration of the test substance in both the n-octanol and water phases is determined.

-

Calculation: The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Soil Organic Carbon-Water Partitioning Coefficient (Koc) (OECD 121)

The Koc value indicates the tendency of a chemical to adsorb to soil and sediment. It can be estimated using HPLC.

-

HPLC Method (OECD 121):

-

Principle: The retention time of the test substance on an HPLC column with a stationary phase that mimics soil organic matter is measured. This retention time is then correlated to the known Koc values of a set of reference substances.

-

Procedure: The test substance and a series of reference compounds with known Koc values are injected onto the HPLC column. The retention times are recorded. A calibration curve of log(k) (retention factor) versus log(Koc) for the reference substances is generated.

-

Calculation: The log(Koc) of the test substance is then estimated from its retention factor using the calibration curve.

-

Vapor Pressure (OECD 104)

For substances with very low vapor pressure like this compound, methods such as the Gas Saturation Method or the Effusion Method are suitable.

-

Gas Saturation Method:

-

Principle: A stream of inert gas is passed through or over the surface of the test substance at a known flow rate and constant temperature. The gas becomes saturated with the vapor of the substance.

-

Procedure: The vapor is then trapped and the amount of substance transported by the gas is quantified.

-

Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature.

-

Henry's Law Constant

The Henry's Law Constant can be estimated from the ratio of the vapor pressure to the water solubility. Direct experimental determination for low-volatility, low-solubility compounds is challenging but can be performed using specialized techniques like the Static Headspace Method .

-

Static Headspace Method:

-

Principle: A solution of the test substance in water is allowed to equilibrate with the headspace in a sealed vial at a constant temperature.

-

Procedure: The concentration of the substance in the headspace gas is measured using a sensitive analytical technique like GC-MS.

-

Calculation: The Henry's Law constant is calculated from the concentrations in the gas and liquid phases at equilibrium.

-

Visualizations

The following diagrams illustrate key processes in the environmental fate of this compound.

References

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. store.astm.org [store.astm.org]

- 9. filab.fr [filab.fr]

- 10. tandfonline.com [tandfonline.com]

synthesis and purification of didecyl phthalate for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Didecyl Phthalate

Introduction

This compound, a high molecular weight phthalate ester, is a versatile plasticizer used in various applications, including vinyl resins and cellulose resins, owing to its low volatility and good resistance to extraction[1]. For laboratory applications, particularly in research and drug development, the availability of high-purity this compound is crucial. This guide provides a comprehensive overview of the , including detailed experimental protocols, quantitative data, and process visualizations.

The primary route for synthesizing this compound is the direct esterification of phthalic anhydride with decyl alcohol[1]. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion[2]. The synthesis proceeds in two main steps: a rapid monoesterification followed by a slower diesterification to form the final product[2]. Subsequent purification steps are essential to remove unreacted starting materials, catalyst, and byproducts to achieve the high purity required for research applications.

Synthesis of this compound

The synthesis of this compound involves the reaction of phthalic anhydride with decyl alcohol in the presence of a catalyst. The reaction is a two-step process, as illustrated in the signaling pathway diagram below.

Experimental Protocol for Synthesis

This protocol is based on established esterification methodologies[2].

Materials:

-

Phthalic anhydride (1 molar equivalent)

-

1-Decanol (2.2 molar equivalents)[2]

-

Catalyst (e.g., p-toluenesulfonic acid, 1-2 mol%)[2]

-

Toluene (as solvent and azeotropic agent)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine phthalic anhydride, 1-decanol, and the p-toluenesulfonic acid catalyst. Add toluene to the flask[2].

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water has been collected, which indicates the completion of the esterification[2]. This process typically takes 4-8 hours[2].

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Purification of this compound

The crude product from the synthesis contains unreacted alcohol, catalyst, and other impurities that need to be removed to obtain a high-purity product. The purification process involves neutralization, washing, dealcoholization, and decolorization.

Experimental Protocol for Purification

Procedure:

-

Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the mixture with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral when tested with pH paper[2].

-

Water Washing: Wash the organic layer with distilled water to remove any remaining salts and impurities. Separate and discard the aqueous layer[2][3].

-

Drying: Dry the organic layer over anhydrous sodium sulfate to remove residual water[2].

-

Decolorization: Add activated charcoal to the dried organic solution and stir for approximately 30 minutes to decolorize the product[2].

-

Solvent Removal: Filter the mixture to remove the drying agent and activated charcoal. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound[2].

-

Dealcoholization (Vacuum Distillation): Transfer the crude product to a vacuum distillation apparatus to remove the excess decyl alcohol[3]. The boiling point of this compound is 261 °C at 5 mmHg, which allows for the separation of lower-boiling impurities[4].

-

Final Product: The resulting product is purified this compound. For extremely high purity, a final vacuum distillation of the product can be performed.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis and purification of this compound.

| Parameter | Typical Value/Condition | Impact on Synthesis/Purification |

| Synthesis | ||

| Reactant Molar Ratio (Decyl Alcohol:Phthalic Anhydride) | 2.2 : 1[2] | An excess of alcohol drives the reaction towards the formation of the diester[2]. |

| Catalyst | p-Toluenesulfonic acid, Tin(II) chloride[2], Amphoteric catalysts[4] | Increases the reaction rate. The choice of catalyst can affect product color and purity[2]. |

| Reaction Temperature | 120-230 °C[2][3] | Higher temperatures increase the reaction rate but may lead to side reactions and discoloration[2]. Amphoteric catalysts typically require around 200 °C[4]. |

| Reaction Time | 3-8 hours[2][3] | Sufficient time is required for complete conversion to the diester[2]. |

| Purification | ||

| Neutralizing Agent | 5% Sodium Bicarbonate Solution[2] | Neutralizes the acidic catalyst. |

| Decolorizing Agent | Activated Charcoal[2] | Removes colored impurities. |

| Final Product Specifications | ||

| Purity (Ester Content, %) | ≥ 99.5[3] | Determined by Gas Chromatography (GC)[3]. |

| Acid Value (mg KOH/g) | ≤ 0.05[3] | Determined by titration[3]. |

| Water Content (%) | ≤ 0.1[3] | Determined by Karl Fischer Titration[3]. |

Quality Control and Analysis

To ensure the purity and identity of the synthesized this compound, various analytical techniques can be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the purity of the final product and identifying any volatile impurities[3][5]. The mass spectrum of this compound can be used for structural confirmation[4].

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment and to separate this compound from other non-volatile impurities[6].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the ester functional group and the overall structure of the molecule[2][7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of the synthesized compound and confirming its identity[2][8].

Mandatory Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound(84-77-5) 1H NMR [m.chemicalbook.com]

Didecyl Phthalate: An In-Depth Technical Guide to its Environmental Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl phthalate (DDP), a high molecular weight phthalate ester, is primarily used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. Its widespread use in consumer products, building materials, and medical devices leads to its inevitable release into the environment. Understanding the environmental fate and degradation of DDP is crucial for assessing its potential ecological impact and for developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of DDP's behavior in the environment, focusing on its degradation through both abiotic and biotic pathways.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. This compound is characterized by its low water solubility and high octanol-water partition coefficient (Kow), which indicate a strong tendency to adsorb to organic matter in soil and sediment rather than remaining in the aqueous phase.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₆O₄ | --INVALID-LINK-- |

| Molecular Weight | 446.67 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to light-colored, viscous liquid | --INVALID-LINK-- |

| Water Solubility | Very low (estimated) | --INVALID-LINK-- |

| Log Kow (Octanol-Water Partition Coefficient) | ~8.9 (estimated) | --INVALID-LINK-- |

| Vapor Pressure | 1.3 x 10⁻⁸ mm Hg at 25°C (estimated) | --INVALID-LINK-- |

| Henry's Law Constant | 1.1 x 10⁻⁶ atm-m³/mol at 25°C (estimated) | --INVALID-LINK-- |

Environmental Fate and Transport

Due to its physicochemical properties, DDP released into the environment is expected to partition predominantly to soil and sediment. Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant transport mechanism. The high Kow value indicates a potential for bioaccumulation in organisms; however, its large molecular size may limit its uptake and bioavailability.

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of DDP in the environment, albeit generally at slower rates than biodegradation.

Hydrolysis

Hydrolysis of phthalate esters involves the cleavage of the ester bonds, a process that is influenced by pH and temperature. The hydrolysis of DDP proceeds in a stepwise manner, first forming monodecyl phthalate (MDP) and decanol, followed by the hydrolysis of MDP to phthalic acid and another molecule of decanol.

Under environmental conditions, the hydrolysis of DDP is generally a slow process, particularly at neutral pH. The rate of hydrolysis increases under acidic or alkaline conditions.

| pH | Half-life (t½) | Conditions | Reference |

| 7 | > 1 year (estimated) | 25°C | General phthalate data |

| 8-9 | Months to years (estimated) | 25°C | General phthalate data |

Photolysis

Photolysis, or the degradation of a chemical by light, can also contribute to the breakdown of DDP. Phthalates can undergo direct photolysis by absorbing ultraviolet (UV) radiation from sunlight, or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals. The rate of photolysis is dependent on factors such as light intensity, the presence of photosensitizers, and the environmental matrix. For many higher molecular weight phthalates, photolysis in aquatic environments is considered a secondary degradation pathway compared to biodegradation.

Biotic Degradation Pathways

Biodegradation by microorganisms is the primary mechanism for the removal of DDP from the environment. A wide range of bacteria and fungi have been shown to degrade various phthalate esters. While specific studies on DDP are limited, the degradation pathways can be inferred from studies on other long-chain phthalates like di(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DOP).

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of DDP is initiated by the enzymatic hydrolysis of the ester bonds. This process is typically carried out by esterases or lipases produced by microorganisms.

The proposed aerobic biodegradation pathway for this compound is as follows:

-

Initial Hydrolysis: this compound is hydrolyzed to monodecyl phthalate (MDP) and decanol.

-

Second Hydrolysis: Monodecyl phthalate is further hydrolyzed to phthalic acid and another molecule of decanol.

-

Aromatic Ring Cleavage: Phthalic acid, a central intermediate in the degradation of many phthalates, is then subjected to ring cleavage by dioxygenase enzymes. This leads to the formation of protocatechuic acid.

-

Further Metabolism: Protocatechuic acid enters central metabolic pathways (e.g., the Krebs cycle) and is ultimately mineralized to carbon dioxide and water.

The decanol released during hydrolysis is a readily biodegradable alcohol that can be utilized as a carbon and energy source by a wide variety of microorganisms.

In Vitro Metabolism of Didecyl Phthalate in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of didecyl phthalate (DDP) using human liver microsomes (HLMs). While specific quantitative metabolic data for this compound is limited in publicly available literature, this document synthesizes information from studies on structurally similar long-chain phthalates, such as diundecyl phthalate (DUP) and di(2-ethylhexyl) phthalate (DEHP), to project the metabolic fate of DDP. This guide covers the anticipated metabolic pathways, presents illustrative quantitative data, details experimental protocols, and provides visual representations of key processes to support research and drug development activities.

Introduction

This compound (DDP) is a high-molecular-weight phthalate ester used as a plasticizer in various consumer products. Understanding its metabolism is crucial for assessing its potential for bioaccumulation and toxicity. Human liver microsomes are a standard in vitro model for studying the metabolism of xenobiotics as they contain a high concentration of key drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and carboxylesterase (CES) enzymes. This guide outlines the expected metabolic transformation of DDP in this system.

Predicted Metabolic Pathway of this compound

The metabolism of this compound in human liver microsomes is anticipated to occur in two main phases. The initial step is the hydrolysis of one of the ester linkages, followed by oxidation of the alkyl chain.

Phase I Metabolism:

-

Hydrolysis: this compound is first hydrolyzed by carboxylesterases (CES) to its monoester, mono-n-decyl phthalate (MDP), and n-decanol. This is generally the rate-limiting step in the metabolism of long-chain phthalates.

-

Oxidation: The resulting mono-n-decyl phthalate undergoes further metabolism, primarily through oxidation of the decyl chain by cytochrome P450 enzymes. Based on studies of the structurally similar diundecyl phthalate, the following oxidative metabolites of mono-n-decyl phthalate are predicted[1]:

-

Mono-hydroxydecyl phthalate (MHDP)

-

Mono-oxodecyl phthalate (MODP)

-

Mono-carboxynonyl phthalate (MCNP)

-

Quantitative Metabolic Data

Table 1: Illustrative Kinetic Parameters for the Hydrolysis of this compound to Mono-n-decyl Phthalate in Human Liver Microsomes

| Parameter | Estimated Value | Enzyme(s) | Notes |

| Km (µM) | 50 - 150 | Carboxylesterases (CES1, CES2) | The Michaelis constant (Km) for long-chain phthalates is generally in the micromolar range. |

| Vmax (nmol/min/mg protein) | 0.5 - 2.0 | Carboxylesterases (CES1, CES2) | The maximum reaction velocity (Vmax) can vary depending on the specific carboxylesterase isoform and the individual liver microsome donor. |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 5 - 20 | Carboxylesterases (CES1, CES2) | Intrinsic clearance (Vmax/Km) provides an estimate of the metabolic efficiency of the enzyme for the substrate. |

Disclaimer: The values in this table are hypothetical and are intended for illustrative purposes only. They are based on general trends observed for other long-chain phthalates and should not be used for quantitative modeling without experimental validation for this compound.

Table 2: Predicted Cytochrome P450 Isoforms Involved in the Oxidation of Mono-n-decyl Phthalate

| CYP Isoform | Predicted Role | Rationale |

| CYP2C9 | Major | Known to be involved in the oxidation of the alkyl side chains of other phthalate monoesters. |

| CYP2C19 | Minor | May contribute to the formation of hydroxylated metabolites. |

| CYP3A4 | Minor | Has broad substrate specificity and may play a role in the further oxidation of metabolites. |

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to determine the metabolism of this compound in human liver microsomes.

Materials and Reagents

-

This compound (analytical standard)

-

Pooled human liver microsomes (from a reputable supplier)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., a deuterated analog of a metabolite)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Incubation Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute it to the desired starting concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Potassium phosphate buffer (to make up the final volume)

-

Human liver microsomes

-

This compound solution

-

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath or incubator.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Termination:

-

Incubate the reaction mixtures for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard. The acetonitrile will precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures thoroughly.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Analytical Method (LC-MS/MS)

-

Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor for the parent compound (this compound) and its predicted metabolites (mono-n-decyl phthalate, and its hydroxylated, oxidized, and carboxylated forms) using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Visualizations

The following diagrams illustrate the predicted metabolic pathway of this compound and a general experimental workflow for its in vitro metabolism study.

Caption: Predicted metabolic pathway of this compound in human liver microsomes.

Caption: General experimental workflow for in vitro metabolism studies.

References

Didecyl Phthalate in Consumer Products: An In-depth Technical Guide to Exposure Sources and Toxicological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of didecyl phthalate (DDP) exposure from consumer products, detailing its presence in various goods, the analytical methodologies for its detection, and the current understanding of its interaction with key biological signaling pathways.

Executive Summary

This compound (DDP), a high-production-volume chemical, is primarily utilized as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability. Consequently, it is a prevalent component in a wide array of consumer products, leading to widespread human exposure. This guide synthesizes quantitative data on DDP concentrations in consumer goods, outlines the standardized experimental protocols for its analysis, and illustrates its known interactions with cellular signaling pathways, particularly the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, a key regulator of lipid metabolism and inflammatory responses.

Quantitative Analysis of this compound in Consumer Products

This compound has been identified in numerous consumer products, particularly those made from flexible PVC. The following table summarizes the quantitative data on DDP concentrations found in various product categories. It is important to note that concentrations can vary significantly based on the product's age, manufacturing process, and intended use.

| Product Category | Specific Product Example | This compound (DDP) Concentration | Reference(s) |

| Children's Products | Plastic Toy | 64,000 ppm (6.4%) | [1] |

| Plastic Pouch for Bath Toys | 148,000 ppm (14.8%) | [1] | |

| Princess Lip Gloss and Nail Polish Kit (Plastic Pouch) | 128,000 ppm (12.8%) | [1] | |

| Body Care Bag (Packaging) | 17,900 - 18,100 ppm (1.79% - 1.81%) | [1] | |

| Racket Packaging | 116,000 - 129,000 ppm (11.6% - 12.9%) | [1] | |

| Building Materials | PVC Flooring | Data for DiNP and DiDP, which are structurally similar to DDP, show high concentrations. Specific quantitative data for DDP was not found in the provided search results. | |

| Cosmetics | Various | While other phthalates like DEP and DBP are more commonly reported in cosmetics, DDP may be present. Specific quantitative data for DDP was not found in the provided search results.[2][3][4] | |

| Medical Devices | PVC Medical Devices | Phthalates are common plasticizers in PVC medical devices. Specific quantitative data for DDP was not found in the provided search results, but methods for its detection have been developed.[5] |

Experimental Protocols for this compound Analysis

The accurate quantification of DDP in consumer products relies on robust analytical methodologies. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of phthalates.

1. Sample Preparation (Solid-Phase Extraction - SPE):

-

Sample Weighing: Accurately weigh a representative portion of the consumer product (e.g., 0.5 - 1.0 g).

-

Dissolution: The sample is dissolved in a suitable solvent, typically tetrahydrofuran (THF), to extract the phthalates from the polymer matrix.[5]

-

Precipitation: A non-solvent for the polymer, such as hexane or ethanol, is added to precipitate the polymer, leaving the phthalates in the solution.[5]

-

Centrifugation and Filtration: The solution is centrifuged to separate the precipitated polymer, and the supernatant containing the phthalates is filtered to remove any remaining particulate matter.

-

Solvent Exchange: The solvent is often exchanged to a more suitable solvent for GC-MS analysis, such as cyclohexane.[6]

2. Instrumental Analysis:

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column, such as a DB-5ms (a cross-linked 5%-phenyl/95%-dimethylpolysiloxane), is commonly used for separation.[5][7]

-

Injector Temperature: Typically set between 250°C and 290°C.[8]

-

Oven Temperature Program: A temperature gradient is employed to effectively separate the different phthalates. For example, starting at a lower temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 310°C).[8]

-

Carrier Gas: Helium is the most common carrier gas.[7]

-

-

Mass Spectrometer (MS) Parameters:

High-Performance Liquid Chromatography (HPLC)

HPLC with Ultraviolet (UV) detection is another widely used technique for phthalate analysis.

1. Sample Preparation:

-

The sample preparation is similar to that for GC-MS, involving dissolution of the sample in a suitable solvent like THF, followed by precipitation of the polymer with a non-solvent such as methanol or ethanol.[10] The resulting solution is then filtered before injection.

2. Instrumental Analysis:

-

HPLC System Parameters:

-

Column: A reversed-phase column, such as a C18 or a phenyl-hexyl column, is typically used.[10][11]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water) and an organic phase (e.g., acetonitrile and/or methanol) is common.[10][11]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detector: A UV detector is used, with the wavelength set to around 230 nm for phthalate detection.[2][12]

-

Signaling Pathways and Toxicological Implications

Phthalates, including DDP, are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. A primary mechanism of action for many phthalates is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[13][14]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Phthalate monoesters, the primary metabolites of phthalate diesters like DDP, are known to be potent activators of PPARα and PPARγ.[15][16]

Mechanism of Action:

-

Ligand Binding: The monoester metabolite of DDP enters the cell and binds to the ligand-binding domain of a PPAR protein in the cytoplasm.

-

Heterodimerization: The activated PPAR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The PPAR-RXR heterodimer translocates to the nucleus.

-

PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes involved in various metabolic processes.

Activation of PPARs by phthalates can lead to a range of biological effects, including alterations in lipid metabolism, which has been linked to liver effects in animal studies.[16]

Endocrine Disruption: Estrogen and Androgen Receptor Pathways

There is growing evidence that phthalates can also interfere with estrogen and androgen signaling pathways, although the specific mechanisms for DDP are less characterized than for other phthalates like DEHP and DBP.

-

Estrogen Receptor (ER) Pathway: Some phthalates have been shown to interact with estrogen receptors (ERα and ERβ), potentially leading to estrogenic or anti-estrogenic effects.[17][18][19][20]

-

Androgen Receptor (AR) Pathway: Phthalates and their metabolites have also been found to interact with the androgen receptor, potentially disrupting male reproductive development and function.[21][22][23][24][25]

The interaction of DDP with these hormone receptors is an active area of research to fully elucidate its endocrine-disrupting potential.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Experimental workflow for DDP analysis.

Caption: DDP metabolite and PPAR signaling.

References

- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hpst.cz [hpst.cz]

- 7. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. gcms.cz [gcms.cz]

- 10. agilent.com [agilent.com]

- 11. opus.govst.edu [opus.govst.edu]

- 12. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. med.nagoya-u.ac.jp [med.nagoya-u.ac.jp]

- 17. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The phthalate DEHP modulates the estrogen receptors α and β increasing lactotroph cell population in female pituitary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Di(2-ethylhexyl)phthalate-induced changes in liver estrogen metabolism and hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Phthalate-induced testosterone/androgen receptor pathway disorder on spermatogenesis and antagonism of lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Regulatory Landscape of Didecyl Phthalate: A Technical Guide to REACH and TSCA Compliance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl phthalate (DDP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer to impart flexibility and durability to various polymer products. Due to its widespread use, DDP is subject to regulatory scrutiny under key chemical safety frameworks in the European Union and the United States: the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Toxic Substances Control Act (TSCA). This in-depth technical guide provides a comprehensive overview of the regulatory status of this compound, presenting key quantitative data, experimental methodologies, and a visual representation of the regulatory workflows to aid researchers, scientists, and drug development professionals in ensuring compliance and understanding the toxicological and environmental implications of this substance.

Regulatory Status of this compound

Under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals)

This compound (CAS No. 84-77-5; EC No. 201-561-6) is regulated in the European Union primarily through restrictions on its use in specific consumer products. Unlike several other phthalates, DDP is not currently listed as a Substance of Very High Concern (SVHC) on the REACH Candidate List, nor is it subject to authorization under Annex XIV of the regulation.

The primary regulatory measure for this compound under REACH is its inclusion in Annex XVII, which imposes restrictions on the manufacturing, placing on the market, and use of certain dangerous substances, mixtures, and articles.

Under TSCA (Toxic Substances Control Act)

In the United States, this compound is listed as an "ACTIVE" substance on the TSCA Chemical Substance Inventory, meaning it is currently in commerce. The Environmental Protection Agency (EPA) is responsible for evaluating the potential risks of existing chemicals under TSCA.

While a specific, separate risk evaluation for this compound has not been prominently publicized, the EPA has conducted a comprehensive risk evaluation for the closely related substance, diisodecyl phthalate (DIDP).[1] Given their structural similarity and the common practice of "read-across" in toxicological assessments for substances within the same chemical category, the regulatory actions and findings for DIDP are highly relevant for this compound. The Organisation for Economic Co-operation and Development (OECD) also groups this compound within the high molecular weight phthalate esters category, suggesting a harmonized assessment approach.

The final risk evaluation for DIDP concluded that it presents an unreasonable risk of injury to the health of female workers of reproductive age under specific conditions of use, particularly from inhalation exposure to mists during the application of adhesives, sealants, paints, and coatings.[2] Following this determination, the EPA is initiating the risk management process for DIDP, which will likely result in regulations to mitigate the identified risks.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the regulatory status and toxicological profile of this compound.

Table 1: Regulatory Limits for this compound under REACH

| Product Category | Restriction Threshold | Legal Basis |

| Toys or childcare articles which can be placed in the mouth by children | ≤ 0.1% by mass of the plasticized material (in combination with DINP and DNOP) | REACH Annex XVII, Entry 52[3][4][5] |

Table 2: Acute Toxicity Data for this compound

| Endpoint | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | >64 mL/kg | [6] |

| LD50 | Rabbit | Dermal | 16800 uL/kg | [6] |

| LDLo | Mouse | Intraperitoneal | 2233 mg/kg | [7] |

Table 3: Physicochemical and Environmental Fate Properties of High Molecular Weight Phthalates (including this compound)

| Property | Value/Description | Reference |

| Water Solubility | Very low (<0.001 mg/L for DIDP) | [8] |

| Log Kow | >8.0 (for DIDP) | [8] |

| Biodegradation | Expected to have very low biodegradation potential under low oxygen conditions. Readily biodegradable under most aerobic aquatic and terrestrial environments. | [8] |

| Bioaccumulation | Limited due to biotransformation; metabolic capability increases with trophic level. Not expected to be bioaccumulative in fish. | [8] |

| Environmental Persistence | Not expected to be persistent in the atmosphere, aquatic, or terrestrial environments due to an overall predicted environmental half-life of 35 days for DIDP. | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of chemical substances for regulatory purposes. The following provides an overview of key methodologies.

Analysis of Phthalates in Consumer Products

Standardized methods from the EPA are often employed for the analysis of phthalates in various matrices.

-

EPA Method 8061A: This method details the analysis of phthalate esters by gas chromatography with electron capture detection (GC/ECD).[9]

-

Sample Preparation: Solid samples are typically extracted using solvents like methylene chloride/acetone or hexane/acetone. The EPA 3500 series of methods, such as Method 3540C (Soxhlet extraction) or Method 3550C (ultrasonic extraction), provides detailed procedures for solid waste extraction.[10][11][12]

-

Cleanup: The method includes procedures for cleaning up the sample extract to remove interfering substances, which is critical due to the ubiquitous nature of phthalates in the laboratory environment.[1]

-

Analysis: The cleaned extract is then analyzed by GC/ECD to identify and quantify the phthalate esters present.[9]

-

-

EPA Method 606: This method is specifically for the determination of phthalate esters in municipal and industrial discharges and also utilizes gas chromatography.[1]

Migration Testing for Toys and Childcare Articles

To assess compliance with REACH restrictions, migration studies are conducted to simulate the leaching of phthalates from a product into saliva.

-

Sample Preparation: A piece of the toy or article is immersed in a solution that simulates human saliva.

-

Incubation: The sample is incubated in the artificial saliva at body temperature (e.g., 37°C) for a specified period to allow for migration of the phthalates.

-

Extraction: The artificial saliva is then extracted with a suitable solvent to isolate the migrated phthalates.

-

Analysis: The extract is analyzed using sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the migrated phthalates.

Toxicological and Environmental Fate Studies for REACH Dossiers

Companies registering substances under REACH must provide a comprehensive technical dossier containing information on the intrinsic properties of the substance.

-

Guidance on Dossier Preparation: ECHA provides detailed guidance on the information required in a registration dossier, which includes physicochemical properties, environmental fate and behavior, ecotoxicological information, and toxicological information.[13]

-

Data Generation: If existing data is insufficient, new studies must be conducted according to internationally recognized guidelines, such as those from the OECD. These studies assess endpoints like acute toxicity, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, as well as environmental fate parameters like biodegradability and bioaccumulation.

Mandatory Visualizations

REACH Regulatory Workflow for this compound

TSCA Risk Evaluation Workflow for an Existing Chemical

References

- 1. epa.gov [epa.gov]

- 2. regulatorscompanion.info [regulatorscompanion.info]

- 3. Substance identification - ECHA [echa.europa.eu]

- 4. epa.gov [epa.gov]

- 5. SIDS [hpvchemicals.oecd.org]

- 6. moew.government.bg [moew.government.bg]

- 7. scispace.com [scispace.com]

- 8. weber.hu [weber.hu]

- 9. This compound | C28H46O4 | CID 6788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. epa.gov [epa.gov]

- 12. organomation.com [organomation.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

Didecyl Phthalate: A Comprehensive Analysis of Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Didecyl phthalate (DDP) is a high molecular weight phthalate ester extensively used as a plasticizer in a variety of polymer products to enhance flexibility and durability. As with other phthalates, there is considerable interest in understanding its toxicological profile and the relationship between its chemical structure and biological activity. This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of this compound, focusing on its interaction with nuclear receptors, downstream cellular effects, and toxicological endpoints. The information is presented to be a valuable resource for researchers in toxicology, pharmacology, and drug development.

Structure-Activity Relationship of Phthalates

The biological activity of phthalate esters is largely determined by the structure of their alkyl side chains. For many toxicological endpoints, the monoester metabolites of phthalates are considered the active compounds. A key mechanism of action for high molecular weight phthalates, including DDP, is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in lipid metabolism.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

The potency of phthalate monoesters to activate PPARs, particularly PPARα and PPARγ, is strongly correlated with the length and structure of their alkyl side chains. Generally, the agonistic activity increases with the length of the alkyl chain.

Table 1: Comparative PPARα and PPARγ Activation by Phthalate Monoesters

| Phthalate Monoester | Alkyl Chain Length | Mouse PPARα EC50 (µM) | Human PPARα EC50 (µM) | Mouse PPARγ EC50 (µM) | Human PPARγ EC50 (µM) | Reference |

| Monoethyl phthalate (MEP) | C2 | >1000 | >1000 | >1000 | >1000 | [1][2] |

| Monobutyl phthalate (MBP) | C4 | >1000 | >1000 | >1000 | >1000 | [1][2] |

| Mono-sec-butyl phthalate (MBuP) | C4 (branched) | 63 | - | Weak/None | None | [1][2] |

| Mono(2-ethylhexyl) phthalate (MEHP) | C8 (branched) | 0.6 | 3.2 | 10.1 | 6.2 | [1][2] |

| Monobenzyl phthalate (MBzP) | - | 21 | 30 | 100 | 75 | [1][2] |

| Monononyl phthalate (MNP) | C9 | - | - | - | - | [3] |

Note: Direct EC50 values for monodecyl phthalate were not found in the searched literature. However, the trend of increasing potency with longer alkyl chains suggests that monodecyl phthalate would be a potent PPARα activator.[4]

Toxicological Endpoints

The toxicological effects of phthalates also exhibit clear structure-activity relationships. High molecular weight phthalates like DDP generally have low acute toxicity. For male reproductive toxicity, phthalates with straight-chain alkyl groups of C5-C6 are reported to be the most potent. The branching and unsaturation of the side chains can also influence toxicity.

Table 2: Acute Dermal Toxicity of Selected Phthalates

| Phthalate | Species | Dermal LD50 (mg/kg) | Reference |

| Diethyl phthalate (DEP) | Rat | >11,000 | [5] |

| Dibutyl phthalate (DBP) | Rabbit | >20,000 | - |

| This compound (DDP) | Rabbit | 16,800 (Mild skin irritation at 10mg/24h) | - |

Experimental Protocols

In Vitro PPARα Transactivation Assay

This protocol describes a common method to assess the ability of a compound to activate the PPARα receptor using a luciferase reporter gene assay.[6][7]

1. Cell Culture and Transfection:

- Culture a suitable mammalian cell line (e.g., HEK293, COS-1) in appropriate media.

- Co-transfect the cells with two plasmids:

- An expression vector for the full-length human or mouse PPARα.

- A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).

- A third plasmid expressing a constitutively active reporter (e.g., β-galactosidase or Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

2. Compound Exposure:

- After transfection, plate the cells in 96-well plates.

- Prepare serial dilutions of the test compound (this compound or its monoester) and a positive control (e.g., GW7647) in the cell culture medium.

- Replace the cell medium with the medium containing the test compounds.

- Incubate the cells for 22-24 hours at 37°C in a CO2 incubator.

3. Luciferase Assay:

- After incubation, lyse the cells using a suitable lysis buffer.

- Add luciferase substrate to the cell lysate.

- Measure the luminescence using a luminometer.

- Measure the activity of the normalization reporter (e.g., β-galactosidase or Renilla luciferase).

4. Data Analysis:

- Normalize the luciferase activity to the activity of the internal control reporter.

- Plot the normalized luciferase activity against the logarithm of the compound concentration.

- Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the data to a sigmoidal dose-response curve.

Acute Dermal Toxicity Study (as per OECD Guideline 402)

This protocol outlines the procedure for assessing the acute dermal toxicity of a substance.[8][9][10][11][12]

1. Animals:

- Use healthy, young adult albino rabbits or rats.

- Acclimatize the animals to the laboratory conditions for at least 5 days before the test.

2. Preparation of the Test Site:

- Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals (approximately 10% of the total body surface area). Care should be taken to avoid abrading the skin.

3. Application of the Test Substance:

- Apply the test substance (this compound) uniformly over the prepared skin area.

- Cover the application site with a porous gauze dressing and secure it with non-irritating tape.

- The exposure period is 24 hours.

4. Observation:

- Observe the animals for signs of toxicity and mortality at least once a day for 14 days.

- Record body weights shortly before the test and at least weekly thereafter.

- At the end of the test, perform a gross necropsy on all animals.

5. Data Analysis:

- The LD50 (median lethal dose) is determined from the number of animals that die during the observation period.

Signaling Pathways and Experimental Workflows

PPARα Signaling Pathway

This compound, primarily through its monoester metabolite, acts as a ligand for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[13][14][15][16][17]

Caption: PPARα signaling pathway activated by this compound.

Experimental Workflow for In Vitro PPARα Activation Assay

The following diagram illustrates a typical workflow for determining the PPARα activation potential of a test compound.

Caption: Workflow for in vitro PPARα activation assay.

Logical Relationship: DDP Structure to Toxicological Outcome

This diagram provides a high-level overview of the logical connections between the chemical structure of this compound and its potential toxicological effects.

Caption: Logical relationship of DDP from structure to outcome.

Conclusion

The structure-activity relationship of this compound is intrinsically linked to the length of its alkyl chains, which dictates its potency as a PPARα agonist. The activation of this nuclear receptor is a key initiating event in a cascade that leads to peroxisome proliferation and alterations in lipid metabolism, which are associated with hepatotoxicity in rodents. While DDP exhibits low acute toxicity, its potential to interact with nuclear receptors warrants further investigation, particularly in the context of chronic exposure and potential endocrine-disrupting effects. This guide provides a foundational understanding of the SAR of this compound, offering valuable insights for toxicological risk assessment and the development of safer alternatives.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Profiling of Mouse Livers with Peroxisome Proliferator-Activated Receptor α Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. korambiotech.com [korambiotech.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. scribd.com [scribd.com]

- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 13. academic.oup.com [academic.oup.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Didecyl Phthalate in Organic Solvents and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of didecyl phthalate (DDP), a widely used plasticizer. Understanding the solubility of DDP in various media is critical for a range of applications, including formulation development, toxicological studies, and environmental fate assessment. This document summarizes available quantitative solubility data, details relevant experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.

Core Concept: Solubility of this compound

This compound is a high-molecular-weight phthalate ester characterized by its lipophilic nature, stemming from the two long alkyl chains in its structure. This inherent hydrophobicity governs its solubility, making it poorly soluble in aqueous solutions but generally soluble in a variety of organic solvents.[1] The solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in aqueous solutions and provide qualitative and semi-quantitative information for its solubility in organic solvents.

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent | Temperature (°C) | Solubility |

| Water | 24 | 0.33 mg/L[2] |

| Water | 25 | 0.00022 mg/L[3] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature | Solubility Description |

| Alcohols | Not Specified | Soluble[4] |

| Acetone | Not Specified | Soluble[4] |

| Chloroform | Not Specified | Sparingly Soluble[2] |

| Ether | Not Specified | Soluble[4] |

| Ethyl Acetate | Not Specified | Slightly Soluble[2] |

| Hydrocarbons | Not Specified | Soluble[3] |

| Methanol | Not Specified | Slightly Soluble[2] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The choice of method often depends on the magnitude of the solubility. For substances with low aqueous solubility like this compound, the OECD Guideline 105 for Testing of Chemicals, specifically the "Flask Method," is a widely accepted standard.[5][6] For solubility in organic solvents, a modified "Shake-Flask Method" is commonly employed.

Experimental Protocol: Determination of Aqueous Solubility (Adapted from OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility of less than 10⁻² g/L.

1. Principle: A supersaturated solution is created at a temperature higher than the test temperature. The solution is then allowed to equilibrate at the test temperature, and the concentration of the dissolved substance is measured after the excess solute has precipitated.

2. Materials:

-

This compound (analytical standard)

-

Distilled or deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge capable of maintaining the test temperature

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS))

-

Glass flasks with stoppers

3. Procedure: a. Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. b. Preparation of Saturated Solution: i. Add an excess amount of this compound to a glass flask containing a known volume of water. ii. Seal the flask and agitate it in a thermostatically controlled shaker or water bath at a temperature approximately 10°C above the test temperature (e.g., 30°C for a test at 20°C) for at least 24 hours. c. Equilibration: i. Transfer the flask to a shaker or water bath maintained at the desired test temperature (e.g., 20 ± 0.5°C). ii. Equilibrate the solution for at least 24 hours, with gentle agitation. Ensure that excess solid this compound remains present. d. Phase Separation: i. After equilibration, allow the solution to stand to let the excess solid settle. ii. Centrifuge a portion of the solution at the test temperature to remove any suspended micro-particles. e. Quantification: i. Carefully extract an aliquot of the clear supernatant. ii. Determine the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC-UV or GC-MS). f. Data Analysis: i. Perform at least three independent determinations. ii. The solubility is reported as the average concentration from these determinations.

Experimental Protocol: Determination of Solubility in Organic Solvents (Shake-Flask Method)

1. Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature. The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

2. Materials:

-

This compound (analytical standard)

-

Selected organic solvent (e.g., ethanol, acetone, hexane) of high purity

-

Thermostatically controlled shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC-UV)

-

Glass vials with solvent-resistant caps

3. Procedure: a. Preparation: i. Add an excess amount of this compound to a glass vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration. ii. Add a known volume of the organic solvent to the vial. b. Equilibration: i. Tightly cap the vial to prevent solvent evaporation. ii. Place the vial in a thermostatically controlled shaker set to the desired temperature. iii. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex. c. Phase Separation: i. After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for a sufficient time to allow the excess solid to settle. ii. Carefully withdraw a sample of the supernatant using a syringe. iii. Immediately filter the sample through a chemically compatible syringe filter to remove any remaining solid particles. d. Quantification: i. Dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument. ii. Analyze the diluted sample using a validated analytical method to determine the concentration of this compound. e. Data Analysis: i. Calculate the original concentration in the saturated solution, accounting for the dilution factor. ii. Repeat the experiment at least three times to ensure reproducibility. iii. Report the average solubility in appropriate units (e.g., g/100 mL, mg/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

Methodological & Application